molecular formula C15H11ClO4 B571810 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1262004-76-1

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid

Cat. No. B571810
M. Wt: 290.699
InChI Key: VZNJWEPVHKLJCE-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1262004-76-1. It has a linear formula of C15H11ClO4 . The compound has a molecular weight of 290.7 .


Molecular Structure Analysis

The IUPAC name of the compound is 3-chloro-3’-(methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid . The InChI code is 1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) .

Scientific Research Applications

1. Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors

  • Application Summary: “2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Results or Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

2. Coformer with Pharmaceutical Cocrystals and Molecular Salts

  • Application Summary: “2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid” is part of a group of substituted benzoic acids, where the aromatic ring contains at least one electrophilic group . It is used as a coformer with pharmaceutical cocrystals and molecular salts .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid” can be found at the provided link . It’s important to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNJWEPVHKLJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690688
Record name 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid

CAS RN

1262004-76-1
Record name 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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